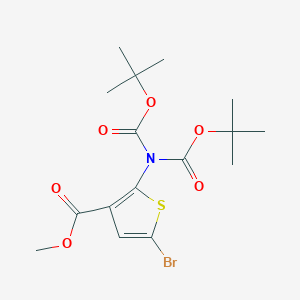

Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate

Description

Methyl 5-bromo-2-(di-Boc-amino)thiophene-3-carboxylate (CAS: 2227990-15-8) is a brominated thiophene derivative featuring dual tert-butoxycarbonyl (Boc) protecting groups on the amino moiety at position 2 and a methyl ester at position 3. Its molecular formula is C₁₃H₁₉BrN₂O₆S, with a calculated molecular weight of 435.27 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where Boc groups enable selective deprotection strategies during multi-step reactions .

Properties

IUPAC Name |

methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-bromothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO6S/c1-15(2,3)23-13(20)18(14(21)24-16(4,5)6)11-9(12(19)22-7)8-10(17)25-11/h8H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTVNWZBFVNHMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=C(S1)Br)C(=O)OC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate typically involves the bromination of a thiophene derivative followed by the introduction of the di-Boc-amino group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The di-Boc-amino group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, often in the presence of a base.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include dihydrothiophenes.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate serves as a versatile intermediate in the synthesis of bioactive molecules:

- Antibacterial Agents : The compound has been utilized in the development of new antibacterial agents. For instance, derivatives synthesized from this compound have shown promising activity against Gram-positive and Gram-negative bacteria, with modifications leading to enhanced potency compared to traditional antibiotics like Ampicillin .

- Anticancer Research : Its derivatives are being explored for anticancer activities. The bromine substituent allows for further functionalization, which can enhance the selectivity and efficacy of anticancer compounds by targeting specific cellular pathways involved in tumor growth .

Synthetic Methodologies

The compound is frequently employed in various synthetic methodologies, enhancing the efficiency and yield of chemical reactions:

- Microwave-Assisted Synthesis : The use of microwave irradiation has been reported to improve the synthesis of thiophene derivatives, including those derived from this compound. This method allows for rapid reaction times and high yields, making it a preferred approach in modern organic synthesis .

- Boc Protection and Deprotection : The di-Boc-amino group provides stability during synthesis and can be selectively removed to yield amine functionalities necessary for further reactions. This feature is particularly advantageous in multi-step syntheses where protecting groups play a crucial role .

Research has demonstrated various biological activities associated with derivatives of this compound:

- Antioxidant Activity : Some derivatives have shown significant antioxidant properties, which are beneficial for developing therapeutic agents aimed at oxidative stress-related diseases .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as β-lactamases, which are responsible for antibiotic resistance in bacteria. This inhibition can restore the efficacy of β-lactam antibiotics by preventing bacterial resistance mechanisms .

Case Studies

Several studies highlight the applications of this compound in drug discovery:

Mechanism of Action

The mechanism of action of Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the di-Boc-amino group can influence the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Structural Analogs with Boc Protection

Methyl 5-Bromo-2-(mono-Boc-amino)thiophene-3-carboxylate (CAS: 859204-25-4)

- Molecular Formula: C₁₁H₁₄BrNO₄S

- Key Differences : Single Boc protection instead of di-Boc.

- However, the mono-Boc group offers less stability against acidic conditions, limiting its utility in sequential deprotection workflows .

Ethyl 5-Bromo-2-(mono-Boc-amino)thiophene-3-carboxylate (CAS: 1260664-49-0)

- Molecular Formula: C₁₂H₁₆BrNO₄S

- Key Differences : Ethyl ester substituent instead of methyl.

- Implications: The ethyl group enhances lipophilicity, improving solubility in non-polar solvents. This analog may exhibit slower hydrolysis rates under basic conditions compared to the methyl ester, making it preferable for prolonged reaction timelines .

Halogen and Positional Variants

Methyl 3-(Boc-amino)-5-iodothiophene-2-carboxylate

- Molecular Formula: C₁₁H₁₄INO₄S

- Key Differences: Iodo substituent at position 5 and Boc-amino at position 3.

- Implications: Iodine’s superior leaving-group ability enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Methyl 3-Amino-5-bromothiophene-2-carboxylate (CAS: 107818-55-3)

- Molecular Formula: C₆H₆BrNO₂S

- Key Differences: Unprotected amino group at position 3 and ester at position 2.

- Implications: The free amino group increases nucleophilicity but necessitates careful handling to avoid oxidation or undesired side reactions. The positional isomerism (ester at C2 vs. C3) significantly impacts conjugation and reactivity patterns .

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

Boc Protection Strategy: Di-Boc derivatives like the target compound exhibit superior stability in acidic environments compared to mono-Boc analogs, enabling sequential deprotection in multi-step syntheses .

Ester Group Influence : Ethyl esters (e.g., CAS 1260664-49-0) prolong reaction timelines due to slower hydrolysis, whereas methyl esters favor rapid transformations .

Halogen Effects : Iodo analogs (e.g., Ref: 10-F620929) outperform bromo derivatives in cross-coupling efficiency but incur higher costs and synthetic complexity .

Positional Isomerism : Shifting the ester from C3 to C2 (CAS 107818-55-3) disrupts conjugation, altering electronic properties and reaction pathways .

Biological Activity

Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article consolidates various findings regarding its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiophene ring with a bromine atom and a di-Boc-protected amino group, which contributes to its reactivity and stability. The di-Boc protection enhances the compound's solubility and bioavailability, making it a suitable candidate for further derivatization in drug development.

Biological Activity Overview

This compound has been investigated for several biological activities:

- Anticancer Activity : The compound and its derivatives have shown promising results against various cancer cell lines. For instance, studies indicate that similar thiophene derivatives inhibit cell growth with IC50 values ranging from 0.7 to 4.7 μM against different cancer types, including leukemia and solid tumors .

- Antimicrobial Properties : Research has highlighted the potential of thiophene derivatives in combating bacterial infections, with some compounds demonstrating MIC values below 1 μg/mL against Mycobacterium tuberculosis .

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis . Molecular docking studies suggest that these compounds bind effectively to the colchicine site on tubulin, disrupting normal mitotic processes.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- N-Protecting Group Introduction : The initial step often includes the protection of the amine group using di-tert-butyl dicarbonate (Boc2O).

- Bromination : The methyl thiophene derivative undergoes bromination using bromine in acetic acid to introduce the bromine atom at the 5-position.

- Carboxylation : Finally, carboxylation at the 3-position is achieved through standard organic synthesis techniques.

These steps yield a compound that can be further modified to enhance its biological activity or target specificity.

Case Studies and Research Findings

Several studies have documented the biological efficacy of related compounds:

- Antiproliferative Activity : A study reported that certain thiophene derivatives exhibited IC50 values as low as 0.75 μM against K562 leukemia cells, indicating strong antiproliferative effects .

- Selectivity Against Cancer Cells : Compounds were shown to selectively induce apoptosis in cancer cells while sparing normal human peripheral blood mononuclear cells, highlighting their potential as targeted therapies .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the thiophene structure can significantly influence biological activity, emphasizing the importance of chemical diversity in drug design .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|

| This compound | 0.75 - 4.7 μM | <1 μg/mL |

| Methyl 5-Chloro-2-(di-Boc-amino)thiophene-3-carboxylate | Higher reactivity | Varies |

| Methyl 5-Bromo-2-amino-thiophene-3-carboxylate | Less stable | Higher MIC |

This table illustrates how variations in halogen substitution and amino protection can affect both anticancer and antimicrobial activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.